molecular formula C26H22FN3O2 B11076091 2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No.: B11076091
M. Wt: 427.5 g/mol
InChI Key: ORAGLOOZRWYGIC-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex organic compound belonging to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the efficiency of the synthesis process while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is unique due to its specific structural features, such as the presence of both fluorophenyl and diphenyl groups, which contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C26H22FN3O2

Molecular Weight

427.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-2,7-diphenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C26H22FN3O2/c27-20-12-14-21(15-13-20)30-24(31)22-23(18-8-3-1-4-9-18)28-16-7-17-29(28)26(22,25(30)32)19-10-5-2-6-11-19/h1-6,8-15,22-23H,7,16-17H2

InChI Key

ORAGLOOZRWYGIC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C3C(=O)N(C(=O)C3(N2C1)C4=CC=CC=C4)C5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

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